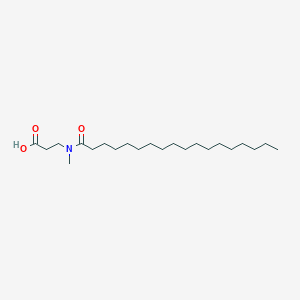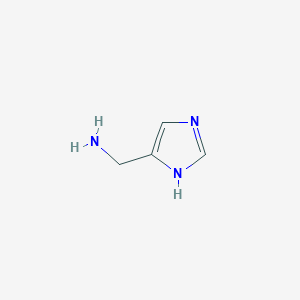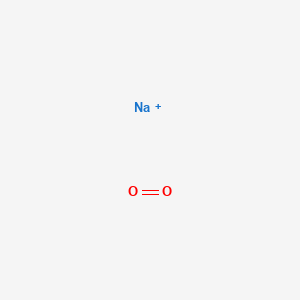
Sodium superoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium superoxide is an inorganic compound with the chemical formula NaO2. It is a yellowish solid that is highly reactive and has been used in various scientific research applications. Sodium superoxide is synthesized by the reaction of sodium and oxygen at high temperatures. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
1. Energy Storage in Sodium-Oxygen Batteries
Sodium superoxide (NaO2) plays a crucial role in sodium-oxygen (Na-O2) batteries, which are recognized for their high-energy storage capabilities. Research highlights the complex reactions in these batteries, with a focus on the formation and oxidation of NaO2. These insights are essential for improving the technology and addressing challenges like poor cyclability (Lutz et al., 2018).
2. Stability and Efficiency of Na-O2 Batteries
Studies have demonstrated that resting periods in sodium-oxygen batteries can affect the stability of the NaO2 discharge product. The evolution of oxygen during these periods leads to decreased cell efficiency, highlighting the need for stability in future battery designs (Landa-Medrano et al., 2016).
3. Gas Sensing Applications
NaO2 nanoparticles, created using a novel synthesis approach, show potential for gas sensing applications, particularly for detecting liquefied petroleum gas (LPG). These nanoparticles exhibit high sensing response, low operating temperatures, and good stability, indicating the potential for practical applications in gas sensing technologies (Nemade & Waghuley, 2017).
4. Atmospheric Chemistry
The reaction of sodium superoxide in the upper atmosphere, particularly its interaction with atomic oxygen, is significant in understanding the chemistry of meteor-ablated sodium. This research contributes to our comprehension of atmospheric processes and the behavior of sodium in the upper layers of the atmosphere (Helmer & Plane, 1993).
5. Material Science and Nanotechnology
Sodium superoxide's stability at the nanoscale suggests its potential in the development of Na-O2 batteries. The study of its nucleation and retention at the nanoscale is important for creating highly reversible batteries, impacting the field of materials science and nanotechnology (Kang et al., 2014).
Propriétés
Numéro CAS |
12034-12-7 |
|---|---|
Nom du produit |
Sodium superoxide |
Formule moléculaire |
Na2O2 NaO2+ |
Poids moléculaire |
54.989 g/mol |
Nom IUPAC |
sodium;molecular oxygen |
InChI |
InChI=1S/Na.O2/c;1-2/q+1; |
Clé InChI |
ZBNMBCAMIKHDAA-UHFFFAOYSA-N |
SMILES |
O=O.[Na+] |
SMILES canonique |
O=O.[Na+] |
Densité |
2.8 g/cm³ |
Autres numéros CAS |
12034-12-7 1313-60-6 |
Description physique |
Sodium superoxide appears as a solid. Yellowish at room temperatures but may become white when cooled. Prolonged exposure to fire or heat may cause vigorous decomposition and the rupturing of the containers. YELLOW-TO-WHITE POWDER. |
Solubilité |
Solubility in water: reaction |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



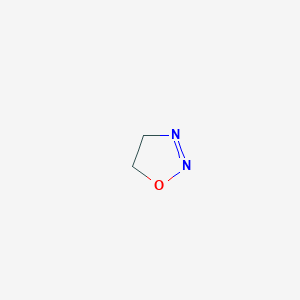

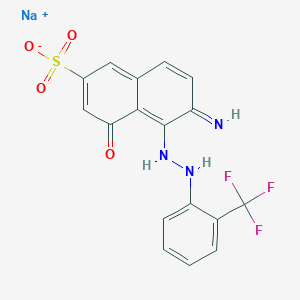
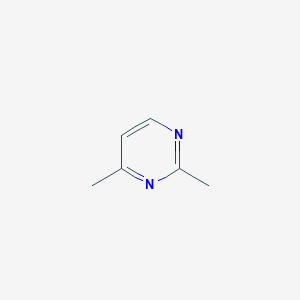
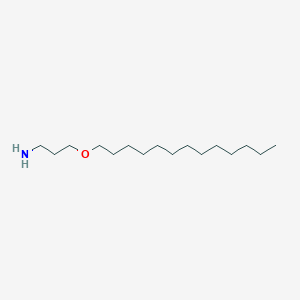

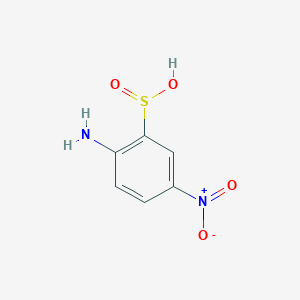
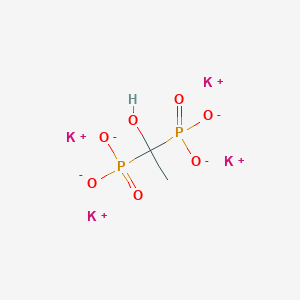
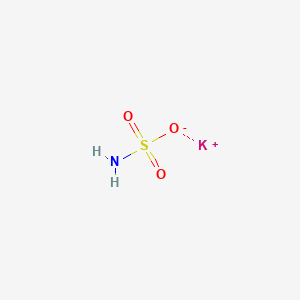
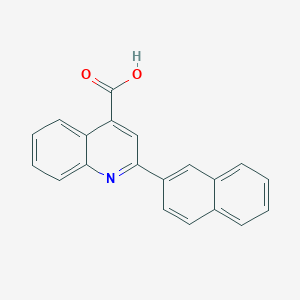
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)
